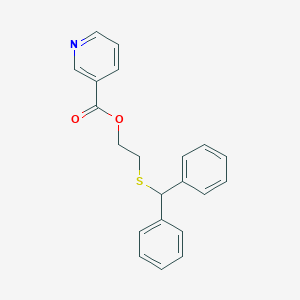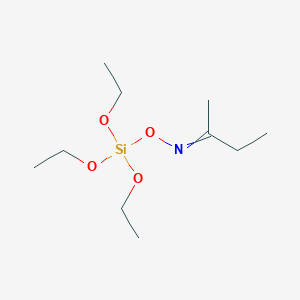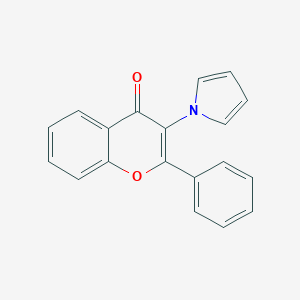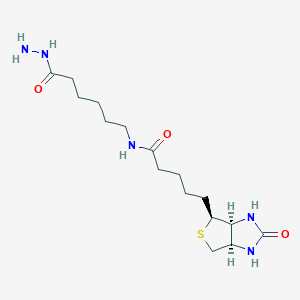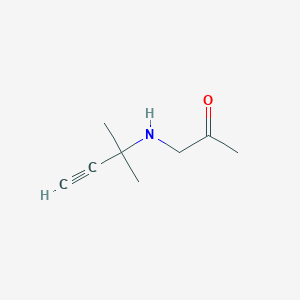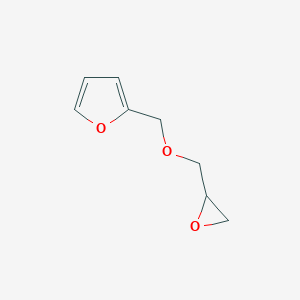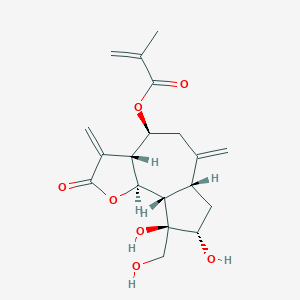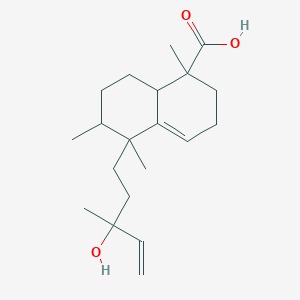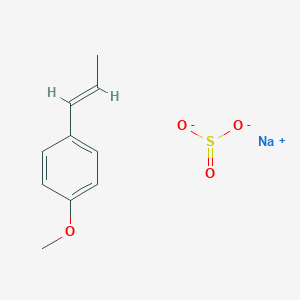
Quinconazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinconazole is a chemical compound that belongs to the group of triazole fungicides. It is widely used in agriculture for the control of various fungal diseases in crops such as cereals, fruits, vegetables, and ornamentals. Quinconazole is also used in the pharmaceutical industry as an intermediate for the synthesis of other chemical compounds.
Applications De Recherche Scientifique
Quinconazole has been extensively studied for its antifungal activity and its potential use as a pharmaceutical intermediate. In agricultural research, Quinconazole has been shown to effectively control various fungal diseases in crops such as wheat, barley, rice, and maize. In addition, Quinconazole has been found to be effective against plant pathogenic fungi such as Fusarium oxysporum and Botrytis cinerea.
Mécanisme D'action
Quinconazole acts by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of membrane integrity and ultimately cell death. Quinconazole also inhibits the activity of the cytochrome P450 enzymes, which are essential for the metabolism of many fungal toxins.
Biochemical and Physiological Effects:
Quinconazole has been shown to have a range of biochemical and physiological effects on plants. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect plants from oxidative stress. Quinconazole has also been shown to enhance the activity of photosynthetic enzymes, leading to increased photosynthetic efficiency and improved plant growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Quinconazole in lab experiments is its broad-spectrum activity against a range of fungal pathogens. Quinconazole is also relatively easy to use and has a low toxicity profile. However, Quinconazole can be expensive to produce and may have limited availability in certain regions.
Orientations Futures
There are several potential future directions for research on Quinconazole. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its environmental impact. Another area of research is the investigation of Quinconazole's potential as a pharmaceutical intermediate, particularly for the development of new antifungal drugs. Additionally, further studies are needed to better understand the biochemical and physiological effects of Quinconazole on plants and to identify potential applications in agriculture and horticulture.
Méthodes De Synthèse
Quinconazole can be synthesized by the condensation of 2,4-dichlorobenzonitrile with 1,2,4-triazole in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield Quinconazole.
Propriétés
Numéro CAS |
103970-75-8 |
|---|---|
Nom du produit |
Quinconazole |
Formule moléculaire |
C16H9Cl2N5O |
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)quinazolin-4-one |
InChI |
InChI=1S/C16H9Cl2N5O/c17-10-5-6-14(12(18)7-10)23-15(24)11-3-1-2-4-13(11)21-16(23)22-9-19-8-20-22/h1-9H |
Clé InChI |
OVFHHJZHXHZIHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)N3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
Autres numéros CAS |
103970-75-8 |
Synonymes |
Quinconazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



